![molecular formula C14H14N4OS B2989412 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide CAS No. 1203281-02-0](/img/structure/B2989412.png)
1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide” belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have diverse biological activities and are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps including alpha halogenation, cyclization, hydrolysis, condensation, and cyclization reaction .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectroscopy can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives can be complex and varied. The reactivity of these compounds can be influenced by the presence of various substituent groups .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their potent antimicrobial properties. The compound can be utilized in the development of new antimicrobial agents targeting a range of pathogenic bacteria and fungi. Research has shown that modifications of the thiazole ring can lead to compounds with significant activity against various strains of bacteria, including resistant ones .
Anticancer Properties
The thiazole moiety is a common feature in many anticancer drugs. This compound could be investigated for its potential to inhibit the growth of cancer cells. Studies have indicated that thiazole derivatives can exhibit cytotoxic activity against several human tumor cell lines, making them candidates for antitumor drug development .
Anti-Inflammatory Applications
Due to the structural similarity with known anti-inflammatory drugs, this compound might act as a COX-2 inhibitor, providing relief from inflammation. It could be a starting point for the synthesis of new anti-inflammatory medications with improved efficacy and reduced side effects .
Neuroprotective Effects
Thiazole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound could be explored for its potential role in the synthesis of neurotransmitters or protection against neuronal damage .
Antidiabetic Activity
The structural framework of thiazoles has been linked to antidiabetic activity. This compound could be part of research efforts to create new antidiabetic drugs that help regulate blood sugar levels more effectively .
Mechanism of Action
Target of Action
The compound, 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide, belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . .
Mode of Action
For instance, some thiazole derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways based on their mode of action. For instance, by inhibiting COX enzymes, they can impact the synthesis of prostaglandins and other mediators of inflammation . .
Result of Action
Given the known activities of thiazole derivatives, it could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
1-ethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-3-18-7-6-11(17-18)14(19)16-10-4-5-13-12(8-10)15-9(2)20-13/h4-8H,3H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKIRVIGFITIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide |
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